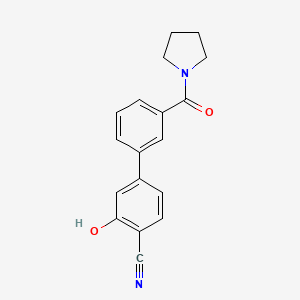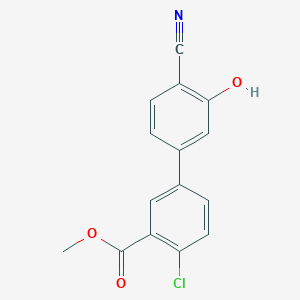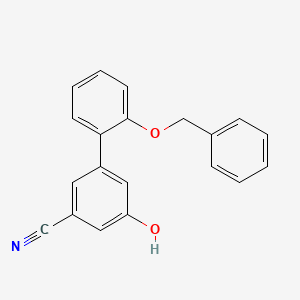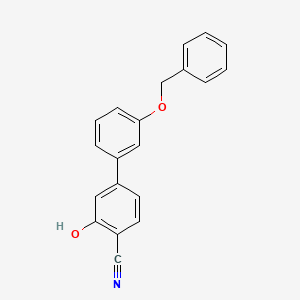
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% (5-BOC-3-CN) is a synthetic organic compound that is widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 118-119°C. 5-BOC-3-CN is a useful reagent in the synthesis of various compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, benzothiazoles, and coumarins. It has also been used in the synthesis of fluorescent probes for the detection of proteins and other biological molecules. Additionally, it has been used in the synthesis of inhibitors of protein-protein interactions and has been used in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% is not well understood. It is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of strong hydrogen bonds between the reactants, which accelerates the reaction rate. Additionally, it is believed to be involved in the stabilization of reactive intermediates and the formation of product complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% are not well understood. It is believed to be relatively non-toxic, however, it should be handled with caution as it has not been extensively tested for potential adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% is its high reactivity, which allows for the rapid synthesis of various compounds. Additionally, it is relatively non-toxic, which makes it a safe reagent for use in lab experiments. However, it is not very soluble in water, which can limit its use in certain applications. Additionally, it is not very stable and can decompose at higher temperatures.
Future Directions
The potential future directions for 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% include the development of more efficient synthesis methods, the use of the compound in the synthesis of novel compounds, the investigation of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research could be conducted to explore the potential uses of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% in drug discovery and development.
Synthesis Methods
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% can be synthesized by the reaction of 4-benzyloxybenzaldehyde and 3-cyanophenol in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 40-50°C. The reaction is typically complete within 2-3 hours. The product is then isolated by filtration and recrystallization from ethanol.
properties
IUPAC Name |
3-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-10-18(12-19(22)11-16)17-6-8-20(9-7-17)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINGMYIRMVXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685008 |
Source


|
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-3-cyanophenol | |
CAS RN |
1261984-30-8 |
Source


|
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














